1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A key aspect of research on compounds similar to the one involves their synthesis and subsequent evaluation for biological activities. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which are suitable for use as antibacterial agents, showcase the potential of such compounds in contributing to the development of new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013). Similarly, the synthesis, anti-inflammatory, and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties demonstrate promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).
Chemical Synthesis and Structural Analysis
The development of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine through sequential reaction processes highlights the compound's utility in generating polysubstituted [6,6]-ring fused systems, which are valuable in chemical synthesis and material science applications (Baron et al., 2005).
Photoluminescence and Material Science
Research into the syntheses, structures, and photoluminescence of silver(I) sulfonates with pyrazine derivatives reveals the importance of such compounds in the development of new materials with potential applications in lighting, display technologies, and sensing (Liu et al., 2009). This area of research is crucial for advancing material sciences, particularly in creating novel electro-optical devices.
Nitric Oxide Binding and Delivery
The study on nitric oxide binding and photodelivery based on ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole showcases the compound's potential in medical applications, particularly in developing therapeutic agents that can release nitric oxide in a controlled manner to treat various diseases (Ortiz et al., 2008).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-27-18-10-9-15(14-19(18)28-2)21-17-7-5-11-23(17)12-13-24(21)29(25,26)20-8-4-3-6-16(20)22/h3-11,14,21H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCPYLCMYUPBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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